molecular formula C19H14F3N3O B10876916 2-(1H-pyrrol-1-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide

2-(1H-pyrrol-1-yl)-N'-{(E)-[3-(trifluoromethyl)phenyl]methylidene}benzohydrazide

Cat. No.: B10876916
M. Wt: 357.3 g/mol
InChI Key: AFKIQSGBABRACU-YDZHTSKRSA-N
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Description

2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE is a complex organic compound that features a pyrrole ring and a trifluoromethyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE typically involves the condensation of a pyrrole derivative with a benzohydrazide derivative. The reaction conditions often include the use of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation reaction .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can lead to the formation of various substituted pyrrole and phenyl derivatives .

Scientific Research Applications

2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1H-PYRROL-1-YL)-N’~1~-{[3-(TRIFLUOROMETHYL)PHENYL]METHYLENE}BENZOHYDRAZIDE is unique due to the presence of the trifluoromethyl group, which enhances its lipophilicity and biological activity. This structural feature distinguishes it from other similar compounds and contributes to its potential as a pharmaceutical agent .

Properties

Molecular Formula

C19H14F3N3O

Molecular Weight

357.3 g/mol

IUPAC Name

2-pyrrol-1-yl-N-[(E)-[3-(trifluoromethyl)phenyl]methylideneamino]benzamide

InChI

InChI=1S/C19H14F3N3O/c20-19(21,22)15-7-5-6-14(12-15)13-23-24-18(26)16-8-1-2-9-17(16)25-10-3-4-11-25/h1-13H,(H,24,26)/b23-13+

InChI Key

AFKIQSGBABRACU-YDZHTSKRSA-N

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=CC(=CC=C2)C(F)(F)F)N3C=CC=C3

Origin of Product

United States

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